![molecular formula C9H18O3 B14143172 Propan-2-yl 3-[(propan-2-yl)oxy]propanoate CAS No. 4220-74-0](/img/structure/B14143172.png)
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate is an organic compound with the molecular formula C9H18O3. It is an ester formed from the reaction of propan-2-ol (isopropanol) and 3-hydroxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate can be synthesized through esterification. The reaction involves the condensation of propan-2-ol with 3-hydroxypropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its constituent alcohol and acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Propan-2-ol and 3-hydroxypropanoic acid.
Reduction: Propan-2-yl 3-hydroxypropanoate.
Transesterification: A new ester and alcohol depending on the reacting alcohol.
Scientific Research Applications
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the preparation of biologically active compounds and as a solvent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 3-[(propan-2-yl)oxy]propanoate primarily involves its hydrolysis to release propan-2-ol and 3-hydroxypropanoic acid. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This process releases the constituent alcohol and acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl acetate: An ester formed from propan-2-ol and acetic acid.
Propan-2-yl butanoate: An ester formed from propan-2-ol and butanoic acid.
Propan-2-yl propanoate: An ester formed from propan-2-ol and propanoic acid.
Uniqueness
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate is unique due to its specific ester linkage involving 3-hydroxypropanoic acid. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo hydrolysis and release biologically active components also adds to its versatility in scientific research and industrial applications.
Properties
CAS No. |
4220-74-0 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
propan-2-yl 3-propan-2-yloxypropanoate |
InChI |
InChI=1S/C9H18O3/c1-7(2)11-6-5-9(10)12-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
KKIHPJWQDHMAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



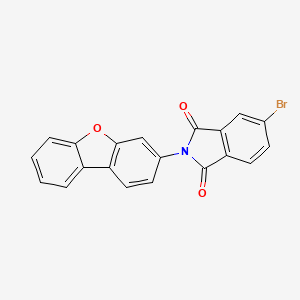
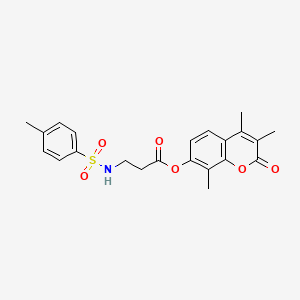
methanone](/img/structure/B14143115.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)

![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
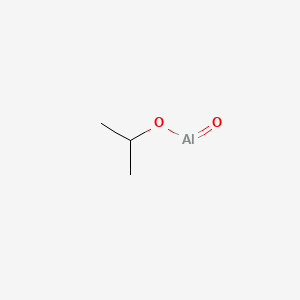
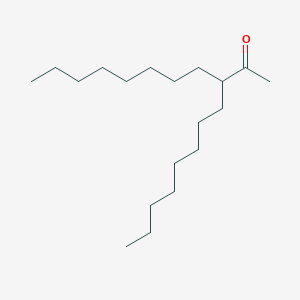
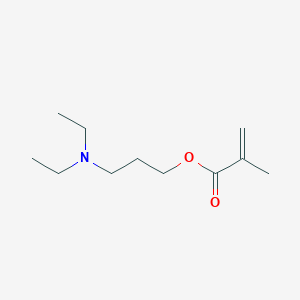
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)
